N-(3-fluoro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

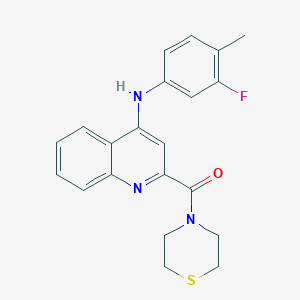

N-(3-fluoro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a thiomorpholine-4-carbonyl group at the 2-position and a 3-fluoro-4-methylphenyl substituent on the 4-amine (Fig. 1). The 3-fluoro-4-methylphenyl group combines electron-withdrawing (fluoro) and electron-donating (methyl) effects, influencing electronic distribution and steric interactions at the binding site.

Properties

IUPAC Name |

[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTOUTPZPQWTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to exhibit diverse biological activities. They bind with high affinity to multiple receptors, which can be leveraged for drug discovery.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes that result in various biological activities. For instance, some indole derivatives have shown inhibitory activity against influenza A.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure is often synthesized through the Skraup synthesis, which involves cyclization reactions using aniline derivatives.

- Introduction of the Thiomorpholine Ring : This is achieved via nucleophilic substitution reactions where a thiomorpholine derivative reacts with the quinoline intermediate.

- Attachment of the 3-Fluoro-4-Methylphenyl Group : This step may utilize Friedel-Crafts alkylation techniques.

These synthetic routes are crucial for obtaining compounds with desired biological properties and enhancing their pharmacological profiles .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been observed to inhibit PI3K/Akt/mTOR signaling pathways, which are critical in many cancers .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound significantly influences its biological activity. The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets. Studies suggest that modifications on the quinoline core and phenyl substituents can lead to variations in potency and selectivity against different targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Evaluation : A related compound demonstrated strong antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating that structural similarities might confer comparable efficacy .

- Anticancer Research : Another study focused on quinoline derivatives with similar structures reported significant inhibitory effects on cancer cell growth, highlighting the potential of these compounds in cancer therapy .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Overview

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C9H21NO. It has garnered attention in various scientific fields due to its unique chemical properties. This compound is primarily utilized in chemistry, biology, and industrial applications.

Scientific Research Applications

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol serves multiple roles in research:

1. Chemistry

- Building Block : It is used as a building block for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.

- Reagent : The compound can act as a reagent in various organic synthesis reactions, including oxidation and reduction processes.

2. Biology

- Enzyme Studies : It plays a role in studying enzyme-substrate interactions and metabolic pathways, contributing to our understanding of biochemical processes.

- Buffering Agent : This compound is also used as a non-ionic organic buffering agent in biological experiments, particularly in maintaining pH levels within cell cultures.

3. Industry

- Specialty Chemicals Production : 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is utilized in the production of specialty chemicals and materials, including applications in cosmetics and fragrances.

Overview

N-(3-fluoro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound that has been studied for its potential applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems effectively.

Scientific Research Applications

This compound has several notable applications:

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties by inhibiting specific cancer cell lines.

- Drug Development : Its structure makes it a candidate for developing new therapeutics targeting various diseases, particularly those involving enzyme inhibition.

2. Biological Studies

- Mechanism Exploration : It is used to explore mechanisms of action related to its biological activity, aiding in understanding how it interacts with cellular targets.

- Pharmacokinetics Studies : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for assessing its viability as a drug candidate.

Case Studies

Several studies have documented the effectiveness of this compound:

- Antitumor Activity Study :

- A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines through apoptosis induction.

- Enzyme Inhibition Research :

- Investigations revealed its capability to inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The 4-aminoquinoline scaffold is a common pharmacophore in antimalarial, anticancer, and kinase inhibitor agents. Key structural analogs and their differences are outlined below:

Table 1: Comparison of Substituents and Molecular Properties

*Calculated based on molecular formula (C₂₁H₁₉FN₃OS).

Key Observations:

- Thiomorpholine vs.

- Fluorine vs. Methyl/Methoxy: The 3-fluoro group in the target compound introduces electronegativity, which may strengthen hydrogen bonding with target proteins compared to non-fluorinated analogs like .

Key Observations:

- Microwave-assisted Suzuki coupling (e.g., ) achieves moderate yields (~50%) and high purity, suggesting a viable route for the target compound.

- Imidazo-quinoline derivatives exhibit lower yields due to complex fusion ring formation.

Key Observations:

Q & A

Basic Questions

Q. What are the key synthetic challenges in preparing N-(3-fluoro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves coupling thiomorpholine-4-carbonyl to the quinolin-4-amine core, which requires precise control of stoichiometry and reaction time. Key steps include:

- Reductive amination : Use NaHB(OAc)₃ (sodium triacetoxyborohydride) for selective reduction of intermediates, as demonstrated in similar quinoline derivatives .

- Purification : Column chromatography (e.g., 10% methanol in dichloromethane) is critical for isolating the target compound from byproducts. Yields can be improved by optimizing solvent ratios and temperature gradients during purification .

- Challenge : The electron-withdrawing fluoro and methyl groups on the phenyl ring may hinder nucleophilic substitution. This can be mitigated by using polar aprotic solvents (e.g., DMF) and elevated temperatures .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., fluoro and methyl groups on the phenyl ring) and thiomorpholine carbonyl integration. For example, thiomorpholine protons typically appear as multiplets between δ 2.5–3.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .

- FT-IR : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the thiomorpholine-4-carbonyl group influence the compound’s bioactivity compared to other amine substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Thiomorpholine’s sulfur atom enhances lipophilicity and membrane permeability compared to morpholine analogs. This was observed in antimalarial studies where thiomorpholine derivatives showed improved IC₅₀ values against Plasmodium falciparum strains .

- Comparative Assays : Replace thiomorpholine with piperidine or pyrrolidine in analogs and evaluate bioactivity. For example, in antiplasmodium assays, 4-aminoquinoline-piperidine hybrids demonstrated superior activity over morpholine derivatives due to enhanced heme-binding affinity .

Q. What in vitro assays are suitable for evaluating the antimalarial potential of this compound, and how should resistant strains be incorporated into experimental design?

- Methodological Answer :

- Standardized Assays : Use the SYBR Green I fluorescence assay to measure growth inhibition of P. falciparum (e.g., NF54 [CQ-sensitive] and K1 [CQ-resistant] strains). Include chloroquine as a control .

- Resistance Mitigation : Test synergy with known antimalarials (e.g., artemisinin) to overcome resistance. For example, combinations of 4-aminoquinolines with piperazine derivatives reduced resistance via multi-target inhibition .

- Data Interpretation : Calculate IC₅₀ ratios (resistant/sensitive) to assess cross-resistance. A ratio <2 suggests retained efficacy against resistant strains .

Q. How can researchers resolve contradictory data regarding the compound’s efficacy across different cancer cell lines?

- Methodological Answer :

- Dose-Response Studies : Perform MTT assays across a broad concentration range (e.g., 0.1–100 µM) on diverse cell lines (e.g., MDA-MB-231, A549). Normalize data to cell viability controls and replicate experiments ≥3 times .

- Mechanistic Profiling : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Discrepancies may arise from variable expression of drug targets (e.g., Bcl-2 in resistant lines) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences. Contradictory results may reflect cell line-specific metabolic pathways or efflux pump activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.